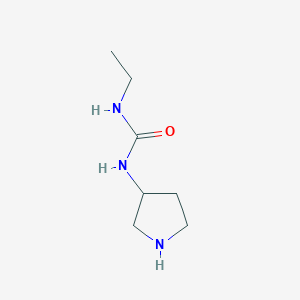
3-Ethyl-1-(pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(pyrrolidin-3-yl)urea is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug discovery and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of ethyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
C2H5NCO+C4H9NH→C7H14N2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(pyrrolidin-3-yl)urea oxides, while reduction can produce ethylamine derivatives.
Applications De Recherche Scientifique
3-Ethyl-1-(pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of polymers and other industrial materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)urea: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-1-(pyrrolidin-3-yl)urea: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
N-Ethyl-N-(pyrrolidin-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 3-Ethyl-1-(pyrrolidin-3-yl)urea is unique due to the presence of both the ethyl group and the pyrrolidine ring, which together enhance its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15N3O |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-ethyl-3-pyrrolidin-3-ylurea |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)10-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H2,9,10,11) |
Clé InChI |
XKCJNLRDWOJHGS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















